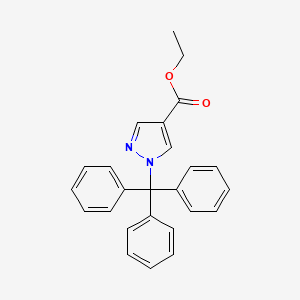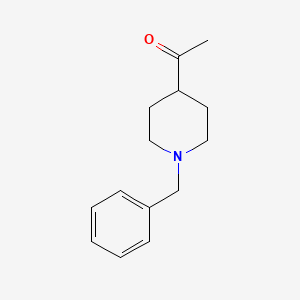
1-(1-Benzylpiperidin-4-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(1-Benzylpiperidin-4-yl)ethanone involves the reaction of piperidine with benzyl chloride or benzyl bromide. The benzyl group is introduced onto the piperidine ring, resulting in the formation of the ketone compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Aplicaciones Científicas De Investigación
Ligand Design for NMDA Receptors
1-(1-Benzylpiperidin-4-yl)ethanone derivatives are explored in ligand design targeting GluN2B/NMDA receptors, relevant in neurological research. For instance, certain derivatives like 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone demonstrated high binding affinity in receptor assays, indicating potential applications in studying and modulating NMDA receptor functions (Gitto et al., 2011).
Anti-inflammatory and Antimicrobial Agents
Derivatives of 1-(1-Benzylpiperidin-4-yl)ethanone have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. This includes their use in synthesizing new chalcone derivatives, which are assessed for efficacy against various inflammatory conditions and microbial infections (Rehman et al., 2022).
Antioxidant Properties in Neurodegenerative Research
Some derivatives, like 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, have been identified as dual-effective neuroprotective agents with antioxidant properties. These derivatives are being studied for their potential applications in the treatment of neurodegenerative diseases, as they combine antioxidant capabilities with NMDA receptor affinity (Buemi et al., 2013).
Material Science and Polymer Research
In material science, certain ethanone derivatives are investigated for their dielectric and thermal properties. These studies explore the potential of these compounds in developing new materials with specific electrical and thermal characteristics (Çelik & Coskun, 2018).
Green Synthesis Methods
The compound also finds application in green chemistry, such as in the biocatalytic reduction of related compounds to produce enantiopure alcohols. This application is significant in the pharmaceutical industry, where enantiopure compounds are essential for creating specific drug molecules (Şahin, 2019).
Corrosion Inhibition Research
In the field of corrosion science, derivatives of 1-(1-Benzylpiperidin-4-yl)ethanone have been explored as potential corrosion inhibitors for metals in acidic environments. This application is vital for industrial maintenance and protection of infrastructure (Jawad et al., 2020).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPDEBBWJUCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358706 | |
| Record name | 1-(1-benzylpiperidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)ethanone | |
CAS RN |
88796-04-7 | |
| Record name | 1-(1-benzylpiperidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)
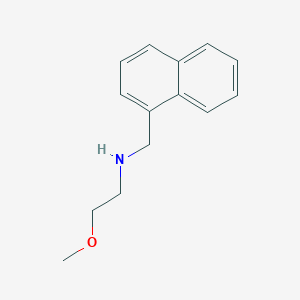
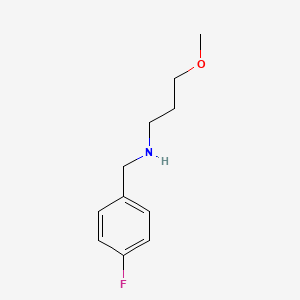
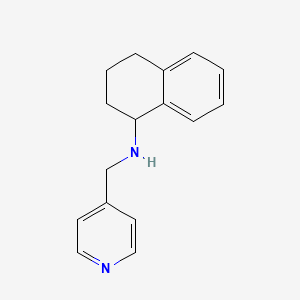
![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)
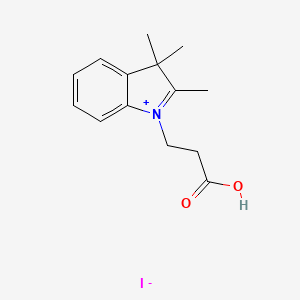
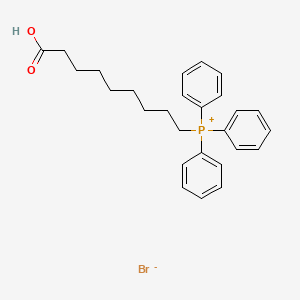
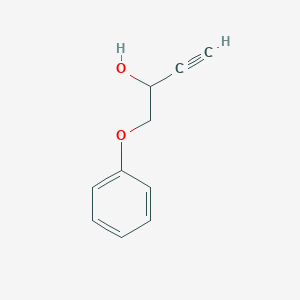
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)
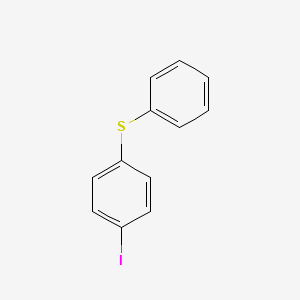
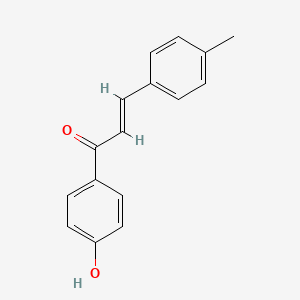
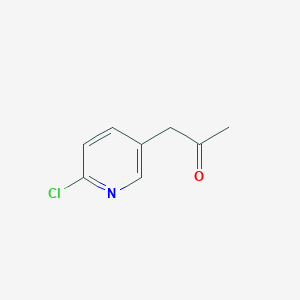
![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)
